molecular formula C14H13N3S B8354341 5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-amine

5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B8354341
M. Wt: 255.34 g/mol
InChI Key: RKSLSSWXWGDPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with phenyl and amine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions. For instance, the reaction of 2-aminothiophene-3-carboxylic acid with ethyl 1,3,5-triazine-2,4,6-tricarboxylate can yield substituted thienopyrimidines through an inverse electron-demand Diels-Alder reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines to obtain thienopyrimidine derivatives in high yields . The process is designed to be efficient and cost-effective, ensuring the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and amine groups contribute to its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N3S/c1-8-9(2)18-14-11(8)12(15)16-13(17-14)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,16,17)

InChI Key

RKSLSSWXWGDPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (152 mg, 1.0 mmol), ammonia acetate (308.3 mg, 4.0 mmol) and triethyl orthobenzoate (2.0 mL) in a sealed tube was put in a microwave at 200° C. for 20 min. After the reaction mixture was cooled to room temperature, it was diluted with EtOAc, washed with saturated NaHCO3 and H2O. The solvent was removed by vacuum and the residue was purified by preparative HPLC eluting with acetonitrile and water to give the title compound (80 mg, 31%). 1H NMR (400 MHz, CDCl3) δ2.45 (s, 3H), 2.48 (s, 3H), 5.34 (bs, 2H), 7.46-7.43 (m, 3H), 8.4-8.38 (m, 2H). MS 256 (MH+).
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
308.3 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
31%

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